Ethyl 4-chloro-2-methylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

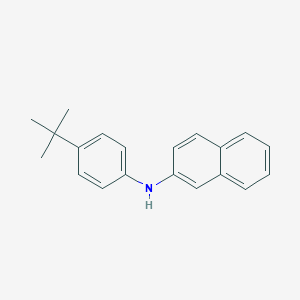

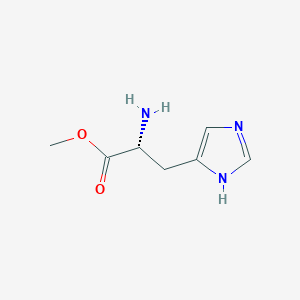

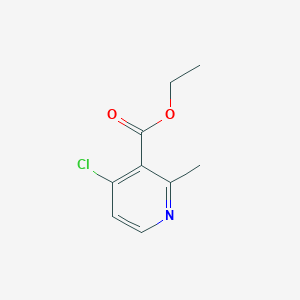

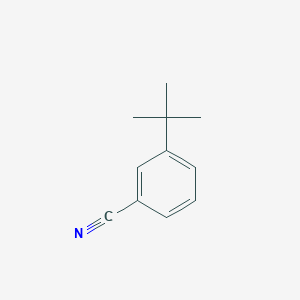

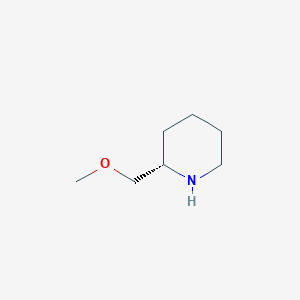

Ethyl 4-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research and development purposes . The IUPAC name for this compound is ethyl 4-chloro-2-methylnicotinate .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-methylnicotinate is 1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. The molecular weight of the compound is 199.64 .

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 4-chloro-2-methylnicotinate are not detailed in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .

Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-methylnicotinate has a molecular weight of 199.64 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .

科学的研究の応用

Synthesis of P2Y12 Receptor Antagonists

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a key intermediate in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is significant for preclinical and clinical studies. The development of this synthesis supports the production of large batches, demonstrating its importance in the development of therapeutic agents (Andersen et al., 2013).

Improvement of Synthetic Processes

Further research focused on improving the synthetic route towards ethyl 6-chloro-5-cyano-2-methylnicotinate, a crucial intermediate for P2Y12 antagonists. Innovations in the synthetic process led to significant improvements in yield, purity, and operability, increasing the overall process yield from 15% to 73%. These advancements highlight the compound's critical role in streamlining the manufacture of pharmaceuticals (Bell et al., 2012).

Biosynthesis of Chiral Intermediates

In the context of producing chiral drugs, ethyl (S)-4-chloro-3-hydroxybutanoate ester, a related compound, serves as a precursor for the biosynthesis of enantiopure intermediates. These intermediates are essential for the production of statins, a class of cholesterol-lowering drugs. The use of biocatalysis for such conversions showcases the compound's role in facilitating environmentally friendly and cost-effective pharmaceutical manufacturing processes (Ye et al., 2011).

Development of Novel Organic Compounds

Ethyl 4-chloro-2-methylnicotinate derivatives have been explored for the formation of novel organic compounds with potential pharmaceutical applications. For example, its derivatives have been used in the synthesis of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids, demonstrating the compound's versatility in organic synthesis (Gadzhili et al., 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 4-chloro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYABHQFTKUSJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-methylnicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)